molecular formula C5H3BrClF3O2 B3040731 5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid CAS No. 232602-80-1

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid

Cat. No. B3040731
CAS RN: 232602-80-1
M. Wt: 267.43 g/mol
InChI Key: DNFYVWJPGXJDRN-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated compounds involves multiple steps, including bromination, chlorination, and other reactions. For instance, the synthesis of 4'-bromo-4,5,6,7-tetrachlorofluorescein was achieved by direct bromination of tetrachlorofluorescein in ethanol, followed by purification using pH-zone-refining counter-current chromatography . Similarly, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid was synthesized from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid.

Molecular Structure Analysis

Structural characterization techniques such as FT-IR, NMR, and X-ray crystallography are commonly used. The crystal structure of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate was determined, revealing a trans configuration around the C=N double bond and intermolecular hydrogen bonding . Similarly, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was elucidated by X-ray diffraction, showing a distorted trigonal-bipyramidal coordination around the bismuth atom . These techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of halogenated compounds can vary significantly. For example, the bromo-derivative of 2,4,4-trimethylpent-2-ene was found to be more reactive towards nucleophilic reagents than its chloro-analogue . Bromination reactions can lead to various products depending on the reaction conditions, as seen in the formation of different brominated acids from 3,4,4-trichlorobut-3-enoic acid . These findings suggest that the chemical reactivity of this compound would need to be studied under various conditions to fully understand its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The presence of halogen atoms can affect properties such as solubility, melting point, and reactivity. For instance, the antibacterial activity of 5-bromonicotinic acid derivatives was attributed to their molecular configuration and hydrogen bonding interactions . The antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was compared to that of ascorbic acid, indicating its potential as an antioxidant agent . These studies provide a basis for predicting the properties of this compound, which would likely exhibit unique physical and chemical characteristics due to its halogenation and fluorination.

Scientific Research Applications

Industrial Process Scale-Up of Related Compounds

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid, is used in the synthesis of SGLT2 inhibitors for diabetes therapy. This process demonstrates scalability and cost-effectiveness in industrial applications (Zhang et al., 2022).

Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones, compounds similar to this compound were used. The study explored the effects of substituents on the cyclisation ability of fluorinated 4-hydroxyalkanoates, demonstrating the versatility of these compounds in chemical synthesis (Hajduch et al., 2014).

Crystallographic and Charge Density Studies

The crystallographic properties of isomeric compounds, including those similar to this compound, have been studied to understand the nature of halogen bonds and their impact on the packing features in solid solutions. These studies provide insights into the molecular interactions and structural preferences of such compounds (Pramanik et al., 2017).

Synthesis of Halogenated L-ascorbic Acids

Research on the synthesis of halogenated L-ascorbic acids included the use of compounds structurally related to this compound. These studies highlight the potential of such compounds in the synthesis of medically relevant molecules (Ge & Kirk, 1997).

properties

IUPAC Name

(E)-5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFYVWJPGXJDRN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)Br)(F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(F)(F)Br)(F)Cl)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 2
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 3
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 4
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 5
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Reactant of Route 6
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid

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